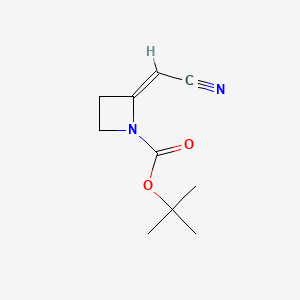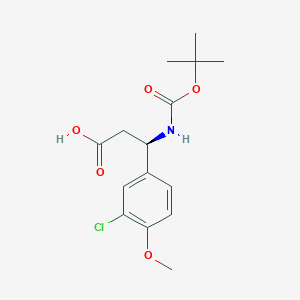
2-Ethoxy-5-(4-methylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-5-(4-methylphenyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This compound is notable for its unique structure, which includes an ethoxy group and a methyl-substituted phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(4-methylphenyl)aniline can be achieved through various methods. One common approach involves the nitration of 2-ethoxyaniline followed by reduction to yield the desired product. Another method includes the direct nucleophilic substitution of halogenated precursors with aniline derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-5-(4-methylphenyl)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds .
Applications De Recherche Scientifique
2-Ethoxy-5-(4-methylphenyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-5-(4-methylphenyl)aniline involves its interaction with specific molecular targets. It can act as a hydrogen donor or acceptor in various chemical reactions. The pathways involved include the formation of resonance-stabilized intermediates and the participation in radical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethoxy-4-methylphenylamine
- 2-Methoxy-5-(4-methylphenyl)aniline
- 2-Ethoxy-5-(3-methylphenyl)aniline
Uniqueness
2-Ethoxy-5-(4-methylphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C15H17NO |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
2-ethoxy-5-(4-methylphenyl)aniline |
InChI |
InChI=1S/C15H17NO/c1-3-17-15-9-8-13(10-14(15)16)12-6-4-11(2)5-7-12/h4-10H,3,16H2,1-2H3 |
Clé InChI |
NSUKTZCEUOBCFS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate](/img/structure/B13625715.png)






![2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid](/img/structure/B13625772.png)






